molecular formula C12H16O2 B8511157 (R)-4-Benzyloxy-3-methylbutanal

(R)-4-Benzyloxy-3-methylbutanal

Cat. No. B8511157
M. Wt: 192.25 g/mol
InChI Key: NCJNVNMUNXTXRP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Benzyloxy-3-methylbutanal is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Benzyloxy-3-methylbutanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Benzyloxy-3-methylbutanal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3R)-3-methyl-4-phenylmethoxybutanal

InChI

InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3/t11-/m1/s1

InChI Key

NCJNVNMUNXTXRP-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CC=O)COCC1=CC=CC=C1

Canonical SMILES

CC(CC=O)COCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5.8 g. (0.0307 mole) of rac. 4-benzyloxy-3-methylbutyronitrile in 290 ml. of hexane was stirred at -65° C. to -70° C. while 22.4 ml. (4.78 g.; 0.0337 mole) of 25% diisobutylaluminum hydride solution in toluene was added dropwise. The resulting solution was stirred at -65° C. to -70° C. for 0.5 hours then at room temperature for 5 hours whereupon 2.8 ml. of ethyl formate was added dropwise. The reaction mixture was then treated with 250 ml. of saturated aqueous ammonium chloride solution. Stirring was continued for 20 minutes at which point 125 ml. of 5% by weight aqueous sulfuric acid was added and stirring was continued for an additional 10 minutes. The organic layer was separated and the aqueous layer was extracted with ether. The organic solutions were combined and processed as in Example 1 giving 4.79 g. (81.3%) of rac. 4-benzyloxy-3-methylbutanal as a yellow oil.
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Synthesis routes and methods II

Procedure details

A solution of 5.8 g. (0.0307 mole) of rac. 4-benzyloxy-3-methylbutyronitrile in 290 ml. of hexane was stirred at -65° C. to -70° C. while 22.4 ml. (4.78 g.; 0.0337 mole) of 25% diisobutylaluminum hydride solution in toluene was added dropwise. Theresulting solution was stirred at -65° C. to -70° C. for 0.5 hours then at room temperature for 5 hours whereupon 2.8 ml. of ethyl formate was added dropwise. The reaction mixture was then treated with 250ml. of saturated aqueous ammonium chloride solution. Stirring was continuedfor 20 minutes at which point 125 ml. of 5% by weight aqueous sulfuric acidwas added and stirring was continued for an additional 10 minutes. The organic layer was separated and the aqueous layer was extracted with ether. The organic solutions were combined and processed as in Example 1 giving 4.79 g. (81.3%) of rac. 4-benzyloxy-3-methylbutanal as a yellow oil.
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